Hexahydro-4-methylphthalic anhydride

Description

The exact mass of the compound Hexahydro-4-methylphthalic anhydride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: reactionsolubility in water at 20 °c: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128883. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexahydro-4-methylphthalic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydro-4-methylphthalic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

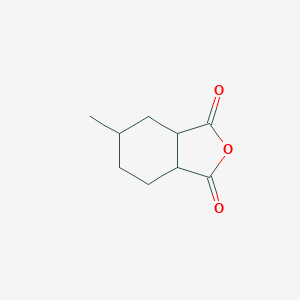

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBMTBAXDISZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044333 | |

| Record name | Hexahydro-4-methylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, COLOURLESS OILY LIQUID. | |

| Record name | 1,3-Isobenzofurandione, hexahydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

350 °C | |

| Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.16 | |

| Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

19438-60-9 | |

| Record name | Rikacid MH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19438-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19438-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, hexahydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexahydro-4-methylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-4-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29 °C | |

| Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

What are the physical and chemical properties of Hexahydro-4-methylphthalic anhydride?

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Hexahydro-4-methylphthalic anhydride (B1165640), targeting researchers, scientists, and professionals in drug development and material science.

Chemical Identity

Hexahydro-4-methylphthalic anhydride is a cyclic dicarboxylic anhydride. It is a crucial industrial chemical, primarily used as a hardening agent for epoxy resins.[1][2] It exists as a mixture of cis and trans isomers.[3]

| Identifier | Value |

| IUPAC Name | 5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione[4] |

| Synonyms | 4-Methyl-1,2-cyclohexanedicarboxylic anhydride, MHHPA, 4-Methylhexahydrophthalic anhydride[5] |

| CAS Number | 19438-60-9[3][5] |

| Molecular Formula | C₉H₁₂O₃[4] |

| Molecular Weight | 168.19 g/mol [1][4] |

| Chemical Structure | A six-membered saturated carbon ring fused to a five-membered anhydride ring, with a methyl group on the cyclohexane (B81311) ring. |

Physical Properties

Hexahydro-4-methylphthalic anhydride is typically a colorless to light yellow, odorless, viscous liquid at room temperature.[3][4] Key physical properties are summarized in the table below.

| Property | Value |

| Appearance | Colorless to light yellow liquid[3][4] |

| Melting Point | -29 °C |

| Boiling Point | 120 °C @ 1 mbar[6] |

| Density | 1.162 g/mL at 25 °C |

| Refractive Index | n20/D 1.477 |

| Solubility | Sparingly soluble in water, reacting to form the corresponding dicarboxylic acid. Soluble in solvents like benzene (B151609) and acetone.[5] |

| Flash Point | 110 °C (closed cup)[6] |

| Vapor Pressure | 0.23 Pa at 25 °C |

Chemical Properties and Reactivity

Stability and Reactivity: Hexahydro-4-methylphthalic anhydride is stable under normal storage conditions.[6] It is, however, sensitive to moisture and will hydrolyze to form 4-methyl-1,2-cyclohexanedicarboxylic acid.[6] This reaction is exothermic. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[6]

Reactivity with Epoxy Resins: The primary application of Hexahydro-4-methylphthalic anhydride is as a curing agent for epoxy resins. The anhydride ring opens in the presence of a catalyst (often a tertiary amine) and reacts with the hydroxyl groups on the epoxy polymer backbone, as well as with the epoxide groups, to form a cross-linked thermoset polymer. This reaction is what imparts hardness and durability to the final epoxy product.

Spectral Data

| Spectroscopy | Key Peaks and Information |

| ¹H NMR | (250 MHz, CDCl₃) δ 3.25-2.96 (m, 2H), 2.38-2.08 (m, 2H), 1.76-1.58 (m, 2H), 1.51-1.21 (m, 2H), 0.99-0.87 (m, 4H).[6] |

| ¹³C NMR | (63 MHz, CDCl₃) δ 172.88, 172.61, 40.86, 40.32, 34.45, 30.34, 29.22, 21.96, 21.29.[6] |

| Infrared (IR) | (ATR, cm⁻¹) Characteristic peaks for the anhydride group are observed around 1857 cm⁻¹ and 1786 cm⁻¹ (C=O stretching). Other peaks include 2359 (w), 2340 (w), 1694 (s), 1452 (w), 1413 (w), 1336 (w), 1293 (w), 1251(w) cm⁻¹.[6][7] |

| Mass Spectrometry | HRMS (ESI+) m/z: Calculated for C₉H₁₂O₃H⁺ [M + H]⁺ 169.0859; found: 169.0855.[6] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of all physical and chemical properties are often proprietary or part of standardized methods (e.g., ASTM, ISO). However, the general methodologies employed for the characterization of Hexahydro-4-methylphthalic anhydride are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Content Determination: A common method for determining the purity of Hexahydro-4-methylphthalic anhydride and its content in various matrices is GC-MS.

-

Principle: The sample is first dissolved in a suitable solvent like toluene (B28343) or acetone. The solution is then injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

-

Sample Preparation: A known amount of the sample is dissolved in a solvent to a specific concentration. For complex matrices, an extraction step (e.g., ultrasonic or Soxhlet extraction) may be necessary.[8]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. The GC is equipped with a suitable column (e.g., a capillary column).[8]

-

Analysis: The retention time of the analyte is used for qualitative identification, and the peak area is used for quantitative analysis, often employing an external standard method for calibration.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring: FTIR spectroscopy is a powerful tool for monitoring the curing reaction of epoxy resins with Hexahydro-4-methylphthalic anhydride.

-

Principle: The reaction mixture is analyzed at different time points. The disappearance of the characteristic anhydride peaks (around 1857 cm⁻¹ and 1786 cm⁻¹) and the appearance of ester and hydroxyl peaks indicate the progression of the curing reaction.[7]

-

Sample Preparation: A sample of the reaction mixture can be placed directly on the ATR crystal of the FTIR spectrometer.[6]

-

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, is used for easy analysis of liquid samples.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Hexahydro-4-methylphthalic anhydride.

-

Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The interaction of the atomic nuclei with the magnetic field provides detailed information about the chemical environment of the atoms, allowing for structural determination.

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[6]

-

Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.[6]

Visualization of Chemical Reactivity

The following diagram illustrates the general reaction pathway of an epoxy resin with Hexahydro-4-methylphthalic anhydride as the curing agent, initiated by a catalyst.

Caption: Curing mechanism of an epoxy resin with an anhydride hardener.

References

- 1. broadview-tech.com [broadview-tech.com]

- 2. Methylhexahydrophthalic Anhydride | MHHPA | Supplier & Distributor | Arpadis [arpadis.com]

- 3. Hexahydro-4-Methylphthalic Anhydride High Purity Analytical Material at Best Price [nacchemical.com]

- 4. Hexahydro-4-methylphthalic anhydride | C9H12O3 | CID 86876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Synthesis of Hexahydro-4-methylphthalic anhydride_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103217488A - Determination method for hexahydrophthalic anhydride and methylhexahydrophthalic anhydride - Google Patents [patents.google.com]

Hexahydro-4-methylphthalic anhydride CAS number and molecular structure.

An In-depth Technical Guide to Hexahydro-4-methylphthalic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Molecular Structure

Hexahydro-4-methylphthalic anhydride, commonly referred to as MHHPA, is a cyclic anhydride that serves as a crucial intermediate and building block in various chemical syntheses, including in the pharmaceutical and polymer industries.

CAS Number: 19438-60-9 (mixture of cis and trans isomers)[1][2][3][4]

Molecular Formula: C₉H₁₂O₃[1][2][3][4]

IUPAC Name: 5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione[1][3]

Synonyms: 4-Methyl-1,2-cyclohexanedicarboxylic anhydride, 4-Methylhexahydrophthalic anhydride, MHHPA[2][3][5]

Molecular Structure:

The structure consists of a cyclohexane (B81311) ring fused to a furan-2,5-dione ring, with a methyl group attached to the cyclohexane ring at position 4.

-

SMILES: CC1CCC2C(C1)C(=O)OC2=O

-

InChI: 1S/C9H12O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for Hexahydro-4-methylphthalic anhydride.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 168.19 g/mol | [1][3][4][6] |

| Appearance | White to off-white solid, or colorless oily liquid | [1][3] |

| Melting Point | 29 °C | [7] |

| Boiling Point | 120 °C at 0.7501 mmHg | [6][7] |

| Density | 1.162 g/mL at 25 °C | [7][8] |

| Refractive Index | n20/D 1.477 | [7][8] |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Soluble in benzene (B151609) and acetone. Reacts with water. | [2][3] |

| Vapor Pressure | 0.23 Pa at 25 °C | [3] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | >2000 mg/kg bw | Rat (female) | [9] |

| Skin Irritation | Moderately irritating | Rabbit | [9] |

| Eye Irritation | Causes serious eye damage | - | [3][9][10][11] |

| Sensitization | May cause allergic skin reaction and respiratory sensitization | Human | [1][3][7][9][11] |

Experimental Protocols

Synthesis of Hexahydro-4-methylphthalic Anhydride

This protocol details a two-step synthesis involving a cycloaddition reaction followed by hydrogenation.[12]

Step 1: Cycloaddition

-

Prepare a solution of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (3 mmol) in 1.5 mL of ethyl acetate (B1210297) (AcOEt) to create a 2 M solution.

-

Prepare a second solution of maleic anhydride (3.3 mmol) in 1.5 mL of AcOEt to create a 2.2 M solution.

-

Fill two separate 1 mL loops with the respective solutions.

-

Simultaneously inject the contents of both loops into streams of AcOEt, each flowing at 0.125 mL/min, which meet at a T-piece.

-

Pass the combined mixture through a 10 mL coil reactor heated to 140°C. The residence time is approximately 40 minutes.

-

Maintain the system pressure at 10 bar using a back-pressure regulator.

-

Collect the resulting cycloaddition product in a 20 mL flask.

Step 2: Hydrogenation

-

Pump the collected cycloaddition product mixture at a flow rate of 1 mL/min through a tube-in-tube reactor pressurized with hydrogen gas at 15 bar to saturate the liquid stream with H₂.

-

Pass the H₂-saturated mixture through a cartridge (6.6 mm i.d. × 50.0 mm length) containing a Palladium-on-Carbon (Pd/C) catalyst (30% Pd/C, 750 mg).

-

Maintain the hydrogenation system pressure at 16 bar with a back-pressure regulator.

-

Recycle the reaction mixture through the system until the starting material is completely hydrogenated, which can take between 80 to 510 minutes.

-

Monitor the progress of the reaction using gas chromatography-mass spectrometry (GC-MS).

Copolymerization with Glycidyl (B131873) Phenyl Ether (GPE)

This protocol describes the use of Hexahydro-4-methylphthalic anhydride in a copolymerization reaction, demonstrating its application as a curing agent.[12]

-

Prepare a mixture of glycidyl phenyl ether (GPE) and Hexahydro-4-methylphthalic anhydride (MHHPA).

-

Add a latent thermal catalyst, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) combined with 2-methylimidazole-intercalated alpha-zirconium phosphate (B84403) (α-ZrP·2MIm).

-

Heat the reaction mixture to 100°C for 1 hour.

-

Monitor the conversion of GPE to determine the reaction progress. A conversion of 93% can be achieved under these conditions. For comparison, without the TBD catalyst, the conversion is approximately 67%.[12]

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of Hexahydro-4-methylphthalic anhydride.

Caption: Experimental workflow for the synthesis of Hexahydro-4-methylphthalic anhydride.

Application Logic

This diagram shows the logical relationship of Hexahydro-4-methylphthalic anhydride's role as an intermediate leading to various industrial applications.

Caption: Role of MHHPA as an intermediate in various chemical applications.

References

- 1. Page loading... [guidechem.com]

- 2. asamblychem.com [asamblychem.com]

- 3. Hexahydro-4-methylphthalic anhydride | C9H12O3 | CID 86876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ヘキサヒドロ-4-メチルフタル酸無水物, cis/trans混合物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE CAS#: 34090-76-1 [chemicalbook.com]

- 7. Hexahydro-4-methylphthalic anhydride | 19438-60-9 [chemicalbook.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Page loading... [guidechem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Synthesis of Hexahydro-4-methylphthalic anhydride_Chemicalbook [chemicalbook.com]

Synthesis of Hexahydro-4-methylphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA), a crucial compound in various industrial applications, including as a curing agent for epoxy resins. The synthesis predominantly follows a two-step process: a Diels-Alder reaction to form the intermediate, 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA), followed by catalytic hydrogenation to yield the final MHHPA product. This document provides a comprehensive overview of the experimental protocols, quantitative data, and visual representations of the synthesis workflows.

Core Synthesis Pathways

The principal route for the synthesis of Hexahydro-4-methylphthalic anhydride involves two key chemical transformations:

-

Diels-Alder Reaction: The synthesis initiates with the [4+2] cycloaddition reaction between isoprene (B109036) (a conjugated diene) and maleic anhydride (a dienophile). This reaction forms the intermediate compound, 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA). The reaction is thermally allowed and proceeds with high stereospecificity.

-

Catalytic Hydrogenation: The double bond within the cyclohexene (B86901) ring of MTHPA is subsequently reduced through catalytic hydrogenation. This step yields the saturated cyclohexane (B81311) derivative, Hexahydro-4-methylphthalic anhydride (MHHPA). Various catalysts can be employed for this transformation, with nickel-based catalysts being a common choice.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of Hexahydro-4-methylphthalic anhydride, compiled from various studies. This data allows for a comparative analysis of different reaction conditions and catalytic systems.

| Parameter | Diels-Alder Reaction (Isoprene + Maleic Anhydride) | Catalytic Hydrogenation of MTHPA |

| Catalyst | Typically uncatalyzed (thermal) | Raney® Ni, Ni-Ru/Al2O3, 30% Pd-C |

| Solvent | Xylene, Supercritical CO2, Benzene | Ethyl Acetate (B1210297) |

| Temperature | 60 - 200 °C | 140 °C (Pd-C) |

| Pressure | 100 atm (in scCO2) | 15 bar H2 (Pd-C) |

| Reaction Time | 30 minutes - 40 hours | 80 - 510 minutes (Pd-C) |

| Yield | 93-97% (Butadiene analog) | Not explicitly stated |

| Reaction Order | Second order | First-order w.r.t. MTHPA, 0.5-order w.r.t. H2 partial pressure (Ni-Ru) |

| Activation Energy (Ea) | - | 37.02 ± 2.62 kJ mol−1 (Ni-Ru) |

Experimental Protocols

Synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA) via Diels-Alder Reaction

This protocol is based on a general procedure for Diels-Alder reactions involving maleic anhydride and is analogous to the reaction with isoprene.

Materials:

-

Isoprene

-

Maleic Anhydride

-

Xylene (anhydrous)

-

Ethyl acetate (for washing)

-

Round-bottomed flask (25 mL)

-

Reflux condenser

-

Heating mantle or sand bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and vacuum flask

Procedure:

-

To a dry 25-mL round-bottomed flask containing a magnetic stir bar, add maleic anhydride (0.40 g).

-

In a fume hood, add 10 mL of anhydrous xylene to the flask.

-

Attach a reflux condenser to the flask.

-

Begin stirring and heat the mixture to reflux (approximately 185-200°C) using a heating mantle or sand bath.

-

Once refluxing, add isoprene to the reaction mixture.

-

Continue to reflux the solution for 30 minutes.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Further cool the flask in an ice bath for 10 minutes to promote crystallization of the product.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals twice with 3 mL of cold ethyl acetate.

-

Dry the product to a constant weight.

Synthesis of Hexahydro-4-methylphthalic anhydride (MHHPA) via Catalytic Hydrogenation

This protocol describes a continuous flow hydrogenation process using a Palladium on Carbon (Pd-C) catalyst.[1]

Materials:

-

4-methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA)

-

Ethyl Acetate (AcOEt)

-

30% Palladium on Carbon (Pd-C) catalyst (750 mg)

-

Continuous flow reactor system with a tube-in-tube reactor and a packed-bed catalyst cartridge (6.6 mm i.d. × 50.0 mm length)

-

High-pressure liquid chromatography (HPLC) pump

-

Back-pressure regulator

-

Hydrogen gas supply

Procedure:

-

Prepare a 2 M solution of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (3 mmol) in 1.5 mL of ethyl acetate.

-

Pump the solution at a flow rate of 1 mL/min through the tube-in-tube reactor.

-

Introduce hydrogen gas into the outer tube of the reactor at a pressure of 15 bar to saturate the liquid stream with H2.

-

Pass the resulting mixture through the cartridge containing the 30% Pd-C catalyst.

-

Maintain the system pressure at 16 bar using a back-pressure regulator.

-

The reaction is monitored, and the product is collected after a residence time of 160 minutes. The reaction mixture can be recycled through the system until complete hydrogenation is achieved, which may take between 80 to 510 minutes.[1]

-

Monitor the progress of the reaction by gas chromatography-mass spectrometry.

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for Hexahydro-4-methylphthalic anhydride.

Experimental Workflow: Diels-Alder Reaction

Caption: Step-by-step workflow for the Diels-Alder synthesis of MTHPA.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the continuous flow catalytic hydrogenation of MTHPA.

References

A Technical Guide to the Solubility of Hexahydro-4-methylphthalic Anhydride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA). Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, providing a detailed experimental protocol for determining solubility, and offering a logical framework for solvent selection.

Introduction to Hexahydro-4-methylphthalic Anhydride

Hexahydro-4-methylphthalic anhydride (CAS No. 19438-60-9) is a cyclic dicarboxylic anhydride widely used as a curing agent or hardener for epoxy resins in the electronics, coatings, and adhesives industries.[1][2][3] Its physical state is typically a colorless, oily liquid at room temperature, with a melting point of -29°C and a boiling point of 296°C.[4][5] Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating new materials.

Solubility Data

Publicly available quantitative solubility data for Hexahydro-4-methylphthalic anhydride in a range of common organic solvents is sparse. The available data is summarized below. It is important to note that MHHPA is sensitive to moisture and will react with water and protic solvents, like alcohols, over time to form the corresponding dicarboxylic acid.[5][6] This reactivity should be considered when interpreting solubility data, especially in non-anhydrous solvents.

| Solvent | Formula | Type | Quantitative Solubility | Qualitative Solubility | Reference |

| Water | H₂O | Protic | 8.4 g/L at 20°C (Reacts) | Sparingly Soluble (Reacts) | [2][4][5][6] |

| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | Soluble | [7] |

| Benzene | C₆H₆ | Nonpolar | Data Not Available | Soluble | [7] |

| Chloroform | CHCl₃ | Polar Aprotic | Data Not Available | Slightly Soluble | |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data Not Available | Slightly Soluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvents, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a robust methodology for determining the equilibrium solubility of Hexahydro-4-methylphthalic anhydride.

Objective: To determine the equilibrium solubility of Hexahydro-4-methylphthalic anhydride in a selected solvent at a constant temperature.

Materials:

-

Hexahydro-4-methylphthalic anhydride (as pure as possible)

-

Anhydrous solvent of interest (e.g., HPLC grade)

-

Scintillation vials or other sealable glass containers

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (0.22 µm, chemically compatible, e.g., PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization).

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add a known volume or mass of the desired solvent to several vials.

-

Add an excess amount of Hexahydro-4-methylphthalic anhydride to each vial. A visible excess of the liquid anhydride should be present to ensure a saturated solution is formed.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. A preliminary study can determine the minimum time to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest undisturbed at the same constant temperature for at least 24 hours. This allows for the separation of the undissolved anhydride from the saturated solution.

-

-

Sampling and Filtration:

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Be cautious not to disturb the undissolved layer.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, clean vial. This step is crucial to remove any micro-droplets of the undissolved anhydride.

-

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Dilute the sample with a known volume of the same solvent to a concentration within the calibrated range of your analytical method.

-

Determine the concentration of Hexahydro-4-methylphthalic anhydride in the diluted sample using a pre-validated analytical method (e.g., GC-FID).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 g of solvent, g/L, or mol/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of Hexahydro-4-methylphthalic anhydride using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

Logical Framework for Solvent Selection

While quantitative data is limited, a logical approach to solvent selection can be based on the principle of "like dissolves like." Hexahydro-4-methylphthalic anhydride has a moderately polar anhydride group and a nonpolar hydrocarbon ring. This suggests it will be most soluble in solvents of intermediate polarity and polar aprotic solvents.

Caption: Predicted solubility based on solvent polarity.

References

- 1. Hexahydro-4-methylphthalic anhydride CAS#: 19438-60-9 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE CAS#: 34090-76-1 [chemicalbook.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic data (NMR, IR) for Hexahydro-4-methylphthalic anhydride.

An in-depth analysis of the spectroscopic data for Hexahydro-4-methylphthalic anhydride (B1165640) is presented in this technical guide, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data of Hexahydro-4-methylphthalic anhydride

The structural elucidation of Hexahydro-4-methylphthalic anhydride is critically supported by spectroscopic techniques. The following sections detail the ¹H NMR, ¹³C NMR, and IR data, which are fundamental for the confirmation of the compound's molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides insight into the electronic environment of the hydrogen atoms within the molecule. The spectrum of Hexahydro-4-methylphthalic anhydride was recorded in deuterated chloroform (B151607) (CDCl₃) on a 250 MHz spectrometer.[1] The observed chemical shifts (δ) are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) |

| 3.25-2.96 | m | 2H |

| 2.38-2.08 | m | 2H |

| 1.76-1.58 | m | 2H |

| 1.51-1.21 | m | 2H |

| 0.99-0.87 | m | 4H |

Table 1: ¹H NMR Spectroscopic Data for Hexahydro-4-methylphthalic anhydride.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy is employed to determine the types of carbon atoms present in a molecule. The ¹³C NMR spectrum of Hexahydro-4-methylphthalic anhydride was obtained in deuterated chloroform (CDCl₃) using a 63 MHz spectrometer.[1] The data is presented in the table below.

| Chemical Shift (δ) ppm |

| 172.88 |

| 172.61 |

| 40.86 |

| 40.32 |

| 34.45 |

| 30.34 |

| 29.22 |

| 21.96 |

| 21.29 |

Table 2: ¹³C NMR Spectroscopic Data for Hexahydro-4-methylphthalic anhydride.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for the identification of functional groups within a molecule. The IR spectrum for Hexahydro-4-methylphthalic anhydride was acquired using the Attenuated Total Reflectance (ATR) technique.[1] The characteristic absorption bands are detailed in the following table.

| Wavenumber (cm⁻¹) | Intensity |

| 2359 | w |

| 2340 | w |

| 1694 | s |

| 1452 | w |

| 1413 | w |

| 1336 | w |

| 1293 | w |

| 1251 | w |

Table 3: IR Spectroscopic Data for Hexahydro-4-methylphthalic anhydride. (w = weak, s = strong)

Experimental Protocols

The spectroscopic data presented was obtained following the synthesis of Hexahydro-4-methylphthalic anhydride. The synthesis and characterization procedure is outlined below.

Synthesis of Hexahydro-4-methylphthalic anhydride

The synthesis of Hexahydro-4-methylphthalic anhydride was achieved through the hydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.[1] The reaction progress was monitored using gas chromatography-mass spectrometry to ensure the complete hydrogenation of the starting material.[1]

Spectroscopic Analysis

Upon completion of the synthesis, the structure of the resulting Hexahydro-4-methylphthalic anhydride was confirmed using various spectroscopic methods.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 250 MHz and 63 MHz spectrometer, respectively.[1] The samples were dissolved in deuterated chloroform (CDCl₃) for the analysis.[1]

-

IR Spectroscopy : The infrared spectrum was obtained using an Attenuated Total Reflectance (ATR) sampling technique.[1]

-

High-Resolution Mass Spectrometry (HRMS) : The exact mass of the compound was determined using ESI+ (Electrospray Ionization) mass spectrometry.[1]

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of a chemical compound to its structural confirmation via spectroscopic analysis.

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

References

Thermal Stability and Decomposition of Hexahydro-4-methylphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) is a widely utilized cycloaliphatic anhydride, primarily serving as a curing agent for epoxy resins in various high-performance applications. Its thermal stability is a critical parameter influencing the performance and longevity of the cured materials. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of MHHPA. Due to a lack of extensive publicly available data on the pure compound, this guide synthesizes information from safety data sheets and related studies on anhydride-cured epoxy systems. It outlines the expected thermal behavior, decomposition products, and standardized experimental protocols for detailed analysis.

Introduction

Hexahydro-4-methylphthalic anhydride, a colorless to light yellow liquid, is an important industrial chemical, valued for its role in producing epoxy resins with excellent mechanical and electrical properties. The thermal behavior of MHHPA is paramount, not only for determining the curing parameters of resin systems but also for assessing the operational limits and degradation pathways of the final products. Understanding its thermal decomposition is crucial for ensuring product safety, reliability, and for the development of new materials with enhanced thermal performance.

Thermal Stability of Hexahydro-4-methylphthalic Anhydride

Detailed experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on pure Hexahydro-4-methylphthalic anhydride is not extensively available in peer-reviewed literature. However, based on safety data sheets and related industry documents, a general thermal profile can be summarized.

Quantitative Thermal Decomposition Data

The following table summarizes the available and inferred thermal decomposition data for Hexahydro-4-methylphthalic anhydride. It is important to note that the decomposition temperature is cited from safety data sheets and may not represent the onset of decomposition under specific analytical conditions.

| Thermal Property | Value | Method | Source |

| Decomposition Temperature | ~350 °C | Not Specified | Safety Data Sheet |

| Boiling Point | 296 °C | Not Specified | PubChem[1] |

| Flash Point | 160 °C (closed cup) | Not Specified | International Chemical Safety Cards (ICSCs)[2] |

| Autoignition Temperature | 430 °C | Not Specified | International Chemical Safety Cards (ICSCs)[2] |

Note: The decomposition temperature should be experimentally verified using techniques like TGA for specific applications, as it can be influenced by factors such as heating rate and atmospheric conditions.

Hazardous Decomposition Products

Upon thermal decomposition, Hexahydro-4-methylphthalic anhydride is reported to break down into simpler, gaseous molecules. The primary hazardous decomposition products consistently identified are:

-

Carbon Monoxide (CO): An odorless, colorless, and toxic gas.

-

Carbon Dioxide (CO₂): A colorless gas.

-

Irritating and Toxic Fumes and Gases: This general classification from safety data sheets suggests that other, potentially harmful organic volatiles may be released during decomposition.

A more detailed analysis of the decomposition products would require techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental Protocols for Thermal Analysis

To obtain precise and reliable data on the thermal stability and decomposition of Hexahydro-4-methylphthalic anhydride, standardized experimental protocols are essential. The following sections describe the methodologies for key thermal analysis techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset and completion temperatures of decomposition, as well as the percentage of mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of Hexahydro-4-methylphthalic anhydride (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset decomposition temperature is determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope. The peak decomposition temperature can be determined from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions. For decomposition, it can indicate whether the process is endothermic or exothermic.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of Hexahydro-4-methylphthalic anhydride (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the DSC cell.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected decomposition.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Peaks in the curve indicate thermal events. The direction of the peak (up or down) indicates whether the process is exothermic or endothermic.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the chemical composition of the volatile products formed during the thermal decomposition of a material.

Methodology:

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of Hexahydro-4-methylphthalic anhydride is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 350 °C or higher) in an inert atmosphere.

-

GC Separation: The volatile decomposition products are swept by a carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for their identification by comparison with mass spectral libraries.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of Hexahydro-4-methylphthalic anhydride.

Logical Relationship of Thermal Decomposition

Caption: Simplified logical diagram of the thermal decomposition of MHHPA.

Conclusion

The thermal stability of Hexahydro-4-methylphthalic anhydride is a critical factor in its application as an epoxy curing agent. While publicly available data on the pure compound is limited, existing information indicates a decomposition temperature of approximately 350 °C, yielding carbon monoxide, carbon dioxide, and other volatile compounds. For a precise understanding of its thermal behavior, it is imperative for researchers and drug development professionals to conduct detailed thermal analyses using standardized techniques such as TGA, DSC, and Py-GC-MS. The experimental protocols and workflows outlined in this guide provide a framework for obtaining the necessary data to ensure the safe and effective use of this compound in thermally demanding applications. Further research into the specific decomposition pathways and the identification of all volatile products is warranted to fully characterize the thermal properties of Hexahydro-4-methylphthalic anhydride.

References

An In-depth Technical Guide to the Cis and Trans Isomers of Hexahydro-4-methylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-4-methylphthalic anhydride (B1165640), a cycloaliphatic dicarboxylic anhydride, is a significant industrial chemical primarily utilized as a curing agent for epoxy resins. It exists as a mixture of cis and trans diastereomers, which influences its physical and reactive properties. While commercially available predominantly as an isomeric mixture, understanding the distinct characteristics of each isomer is crucial for optimizing its applications in polymer chemistry and exploring potential, albeit currently limited, roles in specialized fields such as drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of hexahydro-4-methylphthalic anhydride, with a focus on the available data for the isomeric mixture and the theoretical considerations for the individual cis and trans isomers.

Introduction

Hexahydro-4-methylphthalic anhydride (MHHPA) is the hydrogenated derivative of 4-methylphthalic anhydride. The saturation of the benzene (B151609) ring introduces stereocenters, leading to the formation of cis and trans isomers. The spatial arrangement of the hydrogen atoms at the carbon atoms bearing the anhydride ring relative to the plane of the cyclohexane (B81311) ring dictates the cis or trans configuration. These stereochemical differences are expected to influence the molecule's conformation, reactivity, and ultimately the properties of the materials derived from it. While the preponderance of available data pertains to the isomeric mixture, this guide will also delve into the theoretical differences between the cis and trans forms and highlight the need for further research into their separation and individual characterization.

Synthesis of Hexahydro-4-methylphthalic Anhydride (Isomeric Mixture)

The industrial synthesis of hexahydro-4-methylphthalic anhydride typically involves a two-step process starting from the Diels-Alder reaction of isoprene (B109036) and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. This intermediate is then catalytically hydrogenated to yield the saturated hexahydro-4-methylphthalic anhydride as a mixture of cis and trans isomers.

Experimental Protocol: Synthesis of Hexahydro-4-methylphthalic Anhydride Mixture

Materials:

-

4-methyl-1,2,3,6-tetrahydrophthalic anhydride

-

Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)

-

Solvent (e.g., ethyl acetate, isopropanol)

-

Hydrogen gas (high pressure)

-

Filter agent (e.g., Celite)

Procedure:

-

A high-pressure autoclave reactor is charged with 4-methyl-1,2,3,6-tetrahydrophthalic anhydride and a suitable solvent.

-

The Pd/C catalyst is carefully added to the mixture. The catalyst loading is typically in the range of 1-5% by weight relative to the starting material.

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual air.

-

The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

The reaction mixture is heated to a specific temperature (e.g., 80-150 °C) and stirred vigorously to ensure efficient mixing and mass transfer.

-

The progress of the hydrogenation is monitored by techniques such as gas chromatography (GC) or by monitoring the hydrogen uptake.

-

Once the reaction is complete (typically after several hours), the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered through a pad of a filter agent like Celite to remove the palladium catalyst.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude hexahydro-4-methylphthalic anhydride can be further purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Note: The ratio of cis to trans isomers in the final product can be influenced by the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure. However, specific conditions to selectively synthesize either the cis or trans isomer are not well-documented in publicly available literature.

Synthesis Pathway Diagram

Caption: General synthesis route for hexahydro-4-methylphthalic anhydride.

Physical and Chemical Properties

The physical properties of commercially available hexahydro-4-methylphthalic anhydride are reported for the mixture of cis and trans isomers. It is important to note that the individual isomers will likely have distinct melting points and densities due to differences in their molecular symmetry and packing in the solid state.

Tabulated Physical Properties (Isomeric Mixture)

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2][3] |

| Melting Point | -29 °C to 29 °C (Varies with isomer ratio) | [2][3] |

| Boiling Point | 296 °C at 1013 hPa | [2] |

| Density | 1.162 g/cm³ at 25 °C | [3] |

| Refractive Index | n²⁰/D 1.477 | |

| Solubility in Water | Reacts | [2] |

| Flash Point | 113 °C (closed cup) |

Spectroscopic Data (Isomeric Mixture)

Spectroscopic analysis of hexahydro-4-methylphthalic anhydride provides key information for its identification and characterization. The following data represents the typical spectral features of the isomeric mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of the mixture shows complex multiplets in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the cyclohexane ring protons and the methyl group. The signals for the protons adjacent to the anhydride carbonyls are typically found further downfield. Due to the presence of multiple isomers, the signals are often broad and overlapping, making definitive assignment for individual isomers challenging without separation.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum displays signals for the carbonyl carbons of the anhydride group in the range of δ 170-175 ppm. The aliphatic carbons of the cyclohexane ring and the methyl group resonate in the upfield region (δ 20-45 ppm). The complexity of the spectrum is also indicative of a mixture of diastereomers.

Infrared (IR) Spectroscopy

The IR spectrum is characteristic of a cyclic anhydride.

-

Strong C=O stretching: Two distinct carbonyl absorption bands are observed in the region of 1850-1865 cm⁻¹ and 1780-1795 cm⁻¹, which is a hallmark of the anhydride functional group.

-

C-O stretching: A strong band corresponding to the C-O-C stretching of the anhydride ring is typically present around 1230 cm⁻¹.

-

C-H stretching: Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.

Reactivity and Applications

The primary application of hexahydro-4-methylphthalic anhydride is as a curing agent (hardener) for epoxy resins. The anhydride ring is susceptible to nucleophilic attack by the hydroxyl groups present on the epoxy polymer chains, leading to a ring-opening reaction and the formation of ester and carboxylic acid functionalities. These new functional groups can then react further with other epoxy groups, resulting in a highly cross-linked, thermoset polymer network.

The reactivity of the cis and trans isomers in this curing process is expected to differ due to stereoelectronic effects. The accessibility of the carbonyl carbons for nucleophilic attack may vary between the two isomers, potentially leading to different curing kinetics and final polymer properties. However, detailed comparative studies on the reactivity of the pure isomers are scarce.

Epoxy Curing Mechanism

Caption: Simplified workflow of epoxy resin curing using MHHPA.

Relevance to Drug Development

The direct application of hexahydro-4-methylphthalic anhydride in drug development is not established. Its primary use in industry is far removed from pharmaceutical applications. However, the anhydride functionality is a versatile reactive handle that has been explored in bioconjugation and the development of prodrugs and drug delivery systems, albeit with different anhydride-containing molecules.

Theoretically, the cis or trans isomers of hexahydro-4-methylphthalic anhydride could be utilized as linkers in antibody-drug conjugates (ADCs) or for attaching drugs to carrier molecules. The anhydride could react with amine or hydroxyl groups on a drug or a targeting moiety to form a stable amide or ester linkage. The stereochemistry of the linker could influence the stability of the conjugate and the release kinetics of the drug.

Furthermore, the corresponding dicarboxylic acids, obtained by hydrolysis of the anhydrides, could be explored as building blocks in the synthesis of novel bioactive molecules. The defined stereochemistry of the separated cis and trans diacids would allow for the synthesis of conformationally constrained molecules, which is a valuable strategy in drug design.

Currently, the lack of commercially available, separated isomers and the limited research in this area are significant hurdles to their application in drug development.

Future Directions

The field would greatly benefit from research focused on the following areas:

-

Development of stereoselective synthesis routes to obtain the pure cis and trans isomers of hexahydro-4-methylphthalic anhydride.

-

Establishment of efficient methods for the separation of the cis and trans isomers from the commercially available mixture, for example, by fractional crystallization or chromatography.

-

Detailed characterization of the individual isomers , including their precise physical properties, spectroscopic data (NMR, IR, Mass Spectrometry), and single-crystal X-ray diffraction analysis to determine their solid-state conformations.

-

Comparative studies on the reactivity of the pure isomers , particularly in ring-opening polymerization reactions, to understand how their stereochemistry influences reaction kinetics and polymer properties.

-

Exploratory research into the use of the separated isomers as linkers or scaffolds in medicinal chemistry and drug delivery applications.

Conclusion

Hexahydro-4-methylphthalic anhydride is a well-established industrial chemical with its primary utility as an epoxy curing agent. The commercially available material is a mixture of cis and trans isomers, and most of the existing technical data pertains to this mixture. While this guide has summarized the available information on the synthesis, properties, and applications of this isomeric mixture, it also highlights a significant knowledge gap regarding the individual properties and reactivity of the cis and trans isomers. Future research focused on the stereoselective synthesis, separation, and characterization of these isomers is essential to unlock their full potential, not only for optimizing existing applications in polymer science but also for exploring novel and specialized applications, including potential, yet underexplored, avenues in the field of drug development.

References

Mechanism of action of Hexahydro-4-methylphthalic anhydride in polymerization.

An In-depth Technical Guide to the Mechanism of Action of Hexahydro-4-methylphthalic Anhydride (B1165640) in Polymerization

Introduction

Hexahydro-4-methylphthalic anhydride (MHHPA) is a cyclic carboxylic acid anhydride widely utilized as a curing agent, or hardener, for epoxy resins.[1] Its cycloaliphatic structure, lacking double bonds, imparts excellent resistance to UV radiation and weathering, making it a preferred choice for applications requiring high performance, color stability, and outstanding mechanical and electrical properties.[2][3] MHHPA's primary function is to react with epoxy groups to form a densely cross-linked, three-dimensional polymer network.[1][2] This reaction transforms the low-viscosity liquid resin into a hard, infusible thermoset solid with enhanced thermal stability, chemical resistance, and durability.[1] This guide provides a detailed examination of the polymerization mechanism of MHHPA, supported by quantitative data, experimental protocols, and process visualizations.

Core Mechanism of Action: Epoxy Curing

The primary role of MHHPA in polymerization is as a hardener in epoxy resin formulations.[1] The curing process is a complex series of chemical reactions that create a robust thermoset material. The fundamental reaction involves the ring-opening of the epoxide group by the anhydride.

The generally accepted mechanism for the anhydride curing of epoxy resins proceeds in two main stages:

-

Ring-Opening and Carboxylic Acid Formation (Initiation): The reaction is typically initiated by a species containing a hydroxyl group (-OH). This can be a small amount of water present in the system, a hydroxyl group on the epoxy resin backbone, or an added accelerator like a tertiary amine.[4] The initiator attacks the carbonyl carbon of the anhydride ring, opening it to form a monoester and a carboxylic acid group.

-

Esterification and Etherification (Propagation and Cross-linking): The newly formed carboxylic acid group then reacts with an epoxy group in a nucleophilic attack. This opens the epoxy ring and forms a β-hydroxy ester linkage.[4][5] The hydroxyl group generated in this step is crucial as it can then react with another anhydride molecule, propagating the reaction and leading to the formation of a cross-linked polymer network.[4] Each epoxy molecule can connect to multiple anhydride molecules, and each anhydride can react with two epoxy molecules, leading to high crosslink density.[4]

In the presence of a suitable catalyst, such as a tertiary amine, the hydroxyl groups formed can also participate in transesterification exchange reactions.[5] A potential side reaction is the homopolymerization of the epoxy resin, which is also catalyzed by acids or bases.[4]

The Role of Catalysts (Accelerators)

While the reaction between epoxies and anhydrides can proceed without a catalyst, it is often slow.[6] Accelerators are generally used to increase the reaction rate and ensure a complete cure.[4] Tertiary amines, such as 2-ethyl-4-methylimidazole (B144543) (EMI) or 2-methyl imidazole (B134444) (2-MI), are highly effective catalysts.[5][7] These catalysts can facilitate the initial ring-opening of the anhydride and promote the subsequent reactions, often leading to autocatalytic behavior in the curing process.[7] The choice and concentration of the catalyst can significantly impact the curing kinetics, gel time, and the final properties of the thermoset.[1][4]

Data Presentation: Curing Kinetics and Thermal Properties

The curing behavior of MHHPA with various epoxy systems has been extensively studied using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[5][7][8]

Table 1: Kinetic Parameters for MHHPA Curing Reactions

| Epoxy System | Catalyst | Method | Activation Energy (Ea), kJ/mol | Reference |

| Bisphenol A novolac epoxy resin (bisANER) | None | DSC (Kissinger) | 48.5 | [5] |

| Bisphenol A novolac epoxy resin (bisANER) | None | DSC (Flynn–Wall–Ozawa) | 54.1 | [5] |

| Diglycidyl ether of bisphenol A (DGEBA) | None | DSC (Kissinger) | 71.6 | [8] |

| Diglycidyl ether of bisphenol A (DGEBA) | None | DSC (Ozawa) | 74.7 | [8] |

| Epoxidized soybean oil (ESO) | 2-ethyl-4-methylimidazole (EMI) | FTIR | Varies with catalyst content | [7] |

| Cycloaliphatic Epoxy (CY184) | DMP-30 (accelerator) | DSC (Vyazovkin) | Lower with episulfide resin | [9] |

Table 2: Thermal and Physical Properties of MHHPA-Cured Epoxy Resins

| Epoxy Resin Type | MHHPA (phr) | Cure Schedule | Glass Transition Temp. (Tg), °C | Heat Distortion Temp. (HDT), °C | Reference |

| Standard Bisphenol A (BPA) Liquid Epoxy | 89 | 1 hr @ 120°C + 1 hr @ 220°C | 141 | - | [10] |

| Low Viscosity BPA Liquid (EPON 826) | 92 | 1 hr @ 120°C + 1 hr @ 220°C | 142 | - | [10] |

| Cycloaliphatic Epoxy (Celloxide 2021P) | 122 | 1 hr @ 120°C + 1 hr @ 220°C | 206 | - | [10] |

| Epoxy Phenol Novolac (Epalloy 8250) | 96 | 1 hr @ 120°C + 1 hr @ 220°C | 134 | - | [10] |

| Epoxy BPA Novolac (EPON SU-2.5) | 87 | 1 hr @ 120°C + 1 hr @ 220°C | 150 | - | [10] |

| BPF Liquid Epoxy (EPON 862) | 96 | 1 hr @ 120°C + 1 hr @ 220°C | 138 | - | [10] |

| Typical Formulation | - | - | - | 128 | [3] |

Experimental Protocols

Curing Kinetics Analysis via Differential Scanning Calorimetry (DSC)

DSC is a primary technique used to study the curing kinetics of thermosetting systems by measuring the heat flow associated with the exothermic curing reaction.[8]

-

Sample Preparation: A precise amount (typically 5-10 mg) of the homogeneous mixture of epoxy resin, MHHPA, and catalyst (if any) is weighed into an aluminum DSC pan. An empty pan is used as a reference.

-

Methodology (Non-isothermal Scan): The sample is heated from ambient temperature to a final temperature (e.g., 300°C) at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min) under an inert nitrogen atmosphere.[11]

-

Data Analysis: The exothermic peak in the DSC thermogram represents the curing reaction. The total heat of reaction (ΔH) is determined by integrating the area under the peak. The degree of cure (α) at any given temperature is the ratio of the heat evolved up to that temperature to the total heat of reaction. Kinetic parameters like the activation energy (Ea) can be calculated using model-free methods (e.g., Kissinger, Flynn-Wall-Ozawa) which relate the peak temperature (Tp) or the temperature at a specific conversion to the heating rate.[8][11] The Kissinger equation is given by: ln(β/Tp^2) = ln(AR/Ea) - Ea/RTp where β is the heating rate, Tp is the peak exothermic temperature, A is the pre-exponential factor, R is the gas constant, and Ea is the activation energy.

Monitoring Curing Reaction with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the chemical changes during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[7][12]

-

Sample Preparation: A thin film of the epoxy/MHHPA mixture is placed between two potassium bromide (KBr) plates or on an appropriate attenuated total reflectance (ATR) crystal.

-

Methodology (In-situ Monitoring): The sample is placed in a heated cell within the FTIR spectrometer. Spectra are collected at regular time intervals while the sample is held at a specific isothermal curing temperature (e.g., 130°C).[7][13]

-

Data Analysis: The curing reaction is monitored by observing changes in specific absorption bands. Key peaks include:

-

Anhydride C=O stretching: Two bands around 1780 cm⁻¹ and 1860 cm⁻¹. The intensity of these peaks decreases as the anhydride reacts.[14]

-

Epoxide ring stretching: A band around 915 cm⁻¹. Its intensity decreases as the epoxy rings are opened.[12][14]

-

Ester C=O stretching: A new band appears around 1740 cm⁻¹, indicating the formation of ester linkages.[5]

-

Hydroxyl (-OH) stretching: A broad band appears or increases in intensity around 3400-3500 cm⁻¹, corresponding to the formation of hydroxyl groups.[12] The degree of conversion of the epoxy or anhydride groups can be quantified by measuring the change in the area of their respective characteristic peaks relative to an internal reference peak that does not change during the reaction.

-

Visualizations

Diagram 1: MHHPA-Epoxy Curing Mechanism

Caption: Reaction pathway for the curing of epoxy resin with MHHPA hardener.

Diagram 2: Experimental Workflow for Curing Kinetics Analysis

Caption: Workflow for experimental determination of MHHPA polymerization kinetics.

References

- 1. Buy Hexahydro-4-methylphthalic anhydride (EVT-308057) | 19438-60-9 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. broadview-tech.com [broadview-tech.com]

- 4. tri-iso.com [tri-iso.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Hexahydro-4-methylphthalic anhydride_Chemicalbook [chemicalbook.com]

- 10. tri-iso.com [tri-iso.com]

- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Data for Hexahydro-4-methylphthalic Anhydride Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data associated with exposure to Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA). The information is compiled from various safety data sheets, international chemical assessments, and peer-reviewed literature to support risk assessment and safe handling practices in a research and development setting.

Toxicological Data Summary

The toxicological profile of Hexahydro-4-methylphthalic anhydride is characterized by low acute toxicity but significant potential for sensitization and eye damage. Much of the available data is based on the analogue compounds hexahydrophthalic anhydride (HHPA) and trimellitic anhydride (TMA), which are considered to have similar toxicological properties due to the presence of the anhydride group.[1]

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicological effects of Hexahydro-4-methylphthalic anhydride and its analogues.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | >2000 mg/kg bw | [1] |

| LD50 (Analogue: HHPA) | Rabbit | Dermal | >2000 mg/kg bw | [1] |

| LD50 (Analogue: TMA) | Rat | Dermal | >2000 mg/kg bw | [1] |

| LC50 (Analogue: HHPA) | Rat | Inhalation (4h) | >1100 mg/m³ | [1] |

| LC50 (Analogue: TMA) | Rat | Inhalation (4h) | >2330 mg/m³ | [1] |

Table 2: Skin and Eye Irritation Data

| Endpoint | Species | Observation | Reference |

| Skin Irritation | Rabbit | Moderately irritating | [1] |

| Eye Irritation (Analogue: HHPA) | Rabbit | Severe irritation to corrosion | [1] |

Table 3: Sensitization Data

| Endpoint | Test Type | Species | Result | Reference |

| Skin Sensitization (Analogue: HHPA) | Guinea Pig Maximisation Test (GPMT) | Guinea Pig | Positive (85% of animals) | [1] |

| Respiratory Sensitization | Human Occupational Studies | Human | Known respiratory sensitizer (B1316253) | [1] |

Table 4: Genotoxicity Data

| Assay Type | Cell Line | Metabolic Activation | Result | Reference |

| Mammalian Cell Gene Mutation Assay | Mouse Lymphoma L5178Y | With and Without | Negative | [2] |

Table 5: Repeated Dose and Reproductive Toxicity Screening Data (Analogue: HHPA)

| Study Type | Species | Route | NOAEL | Reference |

| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening | Rat | Oral Gavage | 1000 mg/kg bw/day | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the protocols for key experiments cited in the assessment of Hexahydro-4-methylphthalic anhydride.

Acute Oral Toxicity Study (as per OECD Guideline 423)

-

Test Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of fasted female rats at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

-

Methodology:

-

Animals: Young adult female Sprague-Dawley rats are used.[1] Animals are fasted prior to dosing.

-

Dosage: A starting dose of 2000 mg/kg body weight is typically used for substances with low expected toxicity. The substance is administered as a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Skin Sensitization: Guinea Pig Maximisation Test (GPMT) (as per OECD Guideline 406)

-

Test Principle: The GPMT is a method to assess the potential of a substance to cause skin sensitization. It involves an induction phase to sensitize the animals and a challenge phase to elicit a response.

-

Methodology:

-

Animals: Young adult albino guinea pigs are used.

-

Induction Phase:

-

Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) are administered to the shoulder region.

-

Day 7: A topical application of the test substance is applied to the same site.

-

-

Challenge Phase:

-

Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank.

-

-

Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive response compared to the control animals.[1]

-

In Vitro Mammalian Cell Gene Mutation Test (as per OECD Guideline 476)

-

Test Principle: This assay detects gene mutations induced by chemical substances in cultured mammalian cells.

-

Methodology:

-

Cell Line: Mouse lymphoma L5178Y cells are commonly used.[2]

-

Exposure: The cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix), for a suitable period.

-

Mutation Detection: Mutations are typically measured at the thymidine (B127349) kinase (TK) locus. Mutant cells are resistant to the cytotoxic effects of a pyrimidine (B1678525) analogue, and the number of mutant colonies can be counted.

-

Data Analysis: The mutant frequency in the treated cultures is compared to that in the solvent control cultures. A substance is considered mutagenic if it produces a concentration-related increase in the mutant frequency.

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Allergic Sensitization

Hexahydro-4-methylphthalic anhydride and other chemical anhydrides are known to act as haptens. They are not immunogenic on their own but can form covalent bonds with endogenous proteins, creating hapten-carrier conjugates. These conjugates are then recognized as foreign by the immune system, leading to an allergic response. The sensitization process is predominantly a Type 2 helper T cell (Th2) driven response, leading to the production of IgE antibodies and the clinical manifestations of allergy, such as asthma and allergic rhinitis.[3]

Caption: Signaling pathway for MHHPA-induced allergic sensitization.

Experimental Workflow for Skin Sensitization Assessment (GPMT)

The Guinea Pig Maximisation Test (GPMT) is a standard in vivo method to determine the skin sensitization potential of a chemical. The workflow involves distinct induction and challenge phases.

Caption: Workflow for the Guinea Pig Maximisation Test (GPMT).

This guide provides a foundational understanding of the health and safety data for Hexahydro-4-methylphthalic anhydride. For all laboratory work, it is imperative to consult the most current Safety Data Sheet (SDS) and follow all institutional and regulatory safety protocols.

References

Hexahydro-4-methylphthalic Anhydride: A Technical Overview of its Natural Occurrence and Environmental Disposition

For Researchers, Scientists, and Drug Development Professionals

Abstract